2,4-Dichlorophenyl 2,4-dichlorobenzoate
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Overview
Description
2,4-Dichlorophenyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C13H6Cl4O2 and a molecular weight of 336.004 g/mol . This compound is characterized by the presence of two dichlorophenyl groups attached to a benzoate moiety. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: The primary products are 2,4-dichlorobenzoic acid and 2,4-dichlorophenol.
Scientific Research Applications
2,4-Dichlorophenyl 2,4-dichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
- 2,4-Dichlorophenyl 2,4-dichlorobenzamide
- 2,4-Dichlorophenyl 2,4-dichlorobenzyl alcohol
Comparison: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its amide and alcohol counterparts. The ester bond makes it more susceptible to hydrolysis, whereas the amide and alcohol derivatives exhibit different stability and reactivity profiles .
Properties
CAS No. |
314753-56-5 |
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Molecular Formula |
C13H6Cl4O2 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-1-3-9(10(16)5-7)13(18)19-12-4-2-8(15)6-11(12)17/h1-6H |
InChI Key |
SAZLCOPORPECEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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